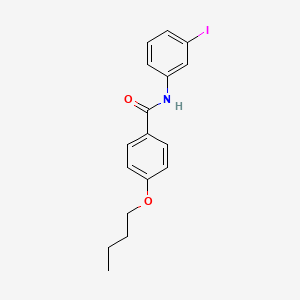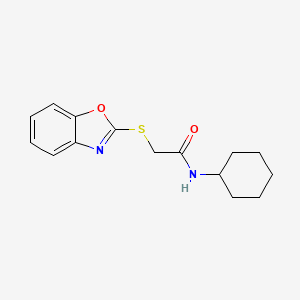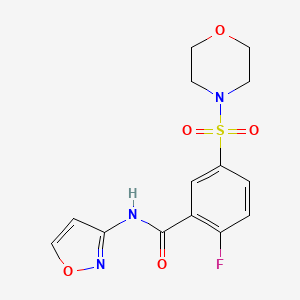![molecular formula C18H20N2O3S2 B4988455 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2005 by researchers at the University of California, San Diego, and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 involves its ability to inhibit specific enzymes that are involved in various cellular processes. Specifically, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to inhibit the activity of enzymes such as CDK2, CDK5, and GSK-3β, which are involved in cell division, neuronal development, and the formation of amyloid plaques in the brain, respectively. By inhibiting these enzymes, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can disrupt these cellular processes and potentially prevent or treat various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 are complex and vary depending on the specific cellular process being targeted. However, studies have shown that 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can induce apoptosis, or programmed cell death, in cancer cells by disrupting cell division and proliferation. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the formation of amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in lab experiments is its specificity for certain enzymes, which allows researchers to target specific cellular processes. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to have relatively low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in lab experiments is its low yield and relatively high cost, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1. One area of research that has shown promise is in the development of more potent and specific inhibitors of the enzymes targeted by 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1. Additionally, researchers are exploring the potential of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Finally, there is a need for further research into the safety and efficacy of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 involves several steps, including the reaction of 5-indolinesulfonamide with acetic anhydride to form a diacetylated intermediate. This intermediate is then reacted with 2-mercaptobenzyl chloride to yield the final product, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide. The overall yield of this synthesis method is relatively low, around 20-30%, but the purity of the final product can be improved through various purification techniques.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential as a therapeutic agent in various scientific research applications. One area of research that has shown promise is in the treatment of cancer. Studies have shown that 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division and proliferation. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain.
Propriétés
IUPAC Name |
1-acetyl-N-(2-phenylsulfanylethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(21)20-11-9-15-13-17(7-8-18(15)20)25(22,23)19-10-12-24-16-5-3-2-4-6-16/h2-8,13,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRGGQGDJAZGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)

![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4988394.png)
![1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4988404.png)

![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)

![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)